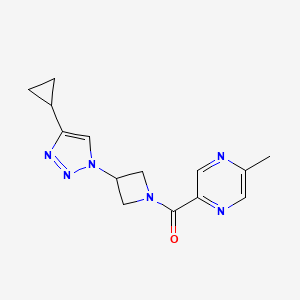

(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(5-methylpyrazin-2-yl)methanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[3-(4-cyclopropyltriazol-1-yl)azetidin-1-yl]-(5-methylpyrazin-2-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N6O/c1-9-4-16-12(5-15-9)14(21)19-6-11(7-19)20-8-13(17-18-20)10-2-3-10/h4-5,8,10-11H,2-3,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBELAOKRHVLUSX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=N1)C(=O)N2CC(C2)N3C=C(N=N3)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of this compound is the Von Hippel-Lindau (VHL) protein . The VHL protein is a key component of the cellular machinery that degrades hypoxia-inducible factor (HIF), a transcription factor that plays a central role in cellular responses to low oxygen conditions.

Mode of Action

The compound acts as an inhibitor of the VHL protein . By inhibiting VHL, it prevents the degradation of HIF, leading to an increase in HIF levels. This results in the activation of a variety of genes involved in responses to hypoxia, including those involved in angiogenesis, erythropoiesis, and cell survival.

Biochemical Pathways

The compound’s action on the VHL-HIF pathway has downstream effects on several other biochemical pathways. These include the erythropoietin pathway , which stimulates the production of red blood cells, and the vascular endothelial growth factor (VEGF) pathway , which promotes the formation of new blood vessels.

Pharmacokinetics

They are metabolized by the liver and excreted in the urine.

Result of Action

The molecular and cellular effects of the compound’s action include an increase in the production of red blood cells and the formation of new blood vessels. These effects can help to alleviate conditions such as anemia and ischemia.

Action Environment

Environmental factors such as oxygen levels can influence the compound’s action. For example, in low oxygen conditions (hypoxia), the compound’s inhibition of VHL can lead to a greater increase in HIF levels, enhancing the body’s response to hypoxia.

Biochemical Analysis

Biochemical Properties

The triazole ring in (3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(5-methylpyrazin-2-yl)methanone is known for its high chemical stability and ability to form hydrogen bonds with different targets, which can lead to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds

Biological Activity

The compound (3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(5-methylpyrazin-2-yl)methanone is a novel triazole derivative that has garnered attention for its potential biological activities. Triazoles are known for their diverse pharmacological properties, including antimicrobial, antifungal, and anticancer activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant research findings, data tables, and case studies.

Chemical Structure

The compound can be described by the following structural formula:

where the key functional groups include a triazole ring and an azetidine moiety. The presence of these groups is significant in determining its biological activity.

The proposed mechanism of action for triazole compounds often involves interference with cellular processes such as enzyme inhibition or modulation of signaling pathways. Specifically, triazoles may inhibit the synthesis of ergosterol in fungal cells or interact with various protein targets in bacterial cells, leading to cell death or growth inhibition.

Biological Activity Overview

Research indicates that the compound exhibits a range of biological activities:

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of similar triazole derivatives. For instance:

| Compound | Target Organism | MIC (µg/mL) |

|---|---|---|

| (4-cyclopropyl-1H-1,2,3-triazol-1-yl) | E. coli | 32 |

| (4-cyclopropyl-1H-1,2,3-triazol-1-yl) | B. subtilis | 16 |

| (5-methylpyrazin-2-yl)methanone | C. albicans | 64 |

These results suggest that modifications to the triazole structure can enhance antimicrobial potency against both Gram-positive and Gram-negative bacteria as well as fungi .

Antifungal Activity

In vitro studies have shown that triazole compounds can effectively inhibit the growth of various fungal strains. The compound's activity against Candida species has been particularly noted:

| Fungal Strain | Inhibition Zone (mm) |

|---|---|

| C. albicans | 15 |

| A. niger | 12 |

These findings indicate moderate antifungal activity, which warrants further investigation into structure-activity relationships .

Case Studies

Case Study 1: Synthesis and Evaluation

A study synthesized a series of azetidinone derivatives incorporating triazole moieties and evaluated their biological activities. Among these, the compound showed promising antibacterial activity with minimum inhibitory concentrations comparable to established antibiotics .

Case Study 2: Structure-Activity Relationship

Research focused on modifying the cyclopropyl group on the triazole ring to enhance biological efficacy. Variants were tested against a panel of pathogens, revealing that specific substitutions could significantly improve antimicrobial potency .

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds containing the triazole ring exhibit significant antimicrobial properties. The triazole moiety inhibits the synthesis of ergosterol, a critical component of fungal cell membranes. In vitro studies have demonstrated that this compound effectively inhibits the growth of various fungal strains, including Candida albicans and Aspergillus niger .

Anticancer Activity

The compound has shown promising cytotoxic activity against several cancer cell lines. Similar triazole derivatives have been reported to interact with the aromatase enzyme, which plays a crucial role in estrogen synthesis. By inhibiting this enzyme, the compound may affect pathways related to cell proliferation and survival, potentially making it useful in cancer therapies .

Study 1: Antifungal Activity

A study conducted by researchers evaluated the antifungal efficacy of various triazole derivatives, including the compound of interest. Results indicated that it significantly inhibited the growth of Candida albicans in vitro, showcasing its potential as an antifungal agent .

Study 2: Cytotoxicity Against Cancer Cells

In another investigation focusing on anticancer properties, the compound was tested against human breast cancer cell lines. The results revealed a dose-dependent cytotoxic effect, supporting the hypothesis that it could serve as a lead compound for developing new anticancer drugs .

Chemical Reactions Analysis

Synthetic Pathways and Key Reactions

The compound (3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(5-methylpyrazin-2-yl)methanone is synthesized through a combination of click chemistry and conventional organic synthesis methods. The triazole ring formation is typically achieved via the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a hallmark of click chemistry. This method ensures high efficiency and regioselectivity, enabling the rapid assembly of the triazole moiety.

Reaction Conditions

-

Catalyst : Copper catalysts (e.g., CuI or CuSO₄) are commonly used to facilitate the cycloaddition.

-

Solvent : Reactions are often conducted in polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

-

Temperature : Controlled at 0–25°C to optimize yields and minimize side reactions.

-

Atmosphere : Inert atmospheres (N₂ or Ar) are employed to prevent oxidation.

| Reaction Type | Key Reagents | Purpose |

|---|---|---|

| CuAAC (Click Chemistry) | Alkyne, azide, Cu catalyst | Triazole ring formation |

| Amide coupling | Carbodiimide, DMF | Linking azetidine and ketone moieties |

| Purification | HPLC | Ensuring compound purity |

Functional Group Reactivity and Side Reactions

The compound’s heterocyclic rings and ketone group influence its reactivity:

Triazole Ring

-

Stability : Triazoles are generally inert under mild conditions but can undergo cycloaddition reactions under extreme conditions (e.g., high temperatures or with strong acids/bases).

-

Potential Reactions :

-

Nucleophilic aromatic substitution : Substituted triazoles may react with nucleophiles at electron-deficient positions.

-

Metal coordination : Triazoles can act as ligands in organometallic chemistry.

-

Azetidine Ring

-

Reactivity : Azetidine is a strained four-membered ring, prone to ring-opening reactions under acidic or basic conditions.

-

Applications : Often used in drug design for its ability to modulate biological targets (e.g., enzymes, receptors) .

Ketone Group

-

Reactivity : The methanone group participates in nucleophilic addition reactions (e.g., with Grignard reagents, amines).

-

Stability : Susceptible to hydrolysis under acidic conditions, forming carboxylic acids.

Monitoring and Purification

-

HPLC : Used to track reaction progress and ensure purity.

-

NMR and X-ray crystallography : Employed to confirm structural integrity and elucidate reaction pathways.

Optimization Findings

-

Microwave-assisted synthesis : Accelerates reaction rates while maintaining yields .

-

Solvent-free conditions : Enhances efficiency in coupling reactions.

| Parameter | Impact on Yield | Optimal Condition |

|---|---|---|

| Reaction temperature | Higher temps increase side reactions | 0–25°C |

| Catalyst loading | Excess catalyst → byproducts | Stoichiometric Cu catalyst |

| Purification method | Critical for removing impurities | HPLC |

Stability Profile

-

pH Sensitivity : Azetidine rings degrade rapidly in acidic or basic environments.

-

Thermal Stability : Triazole and pyrazine moieties remain stable under typical storage conditions.

Comparative Reaction Data

| Reaction Type | Typical Yield | Key Challenges |

|---|---|---|

| CuAAC (Triazole) | 60–80% | Cu catalyst removal, side products |

| Amide Coupling | 70–85% | Solvent compatibility, coupling agents |

| Purification (HPLC) | >95% | Column efficiency, eluent selection |

Q & A

Q. What are the preferred synthetic routes for preparing (3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(5-methylpyrazin-2-yl)methanone, and how can reaction yields be optimized?

The synthesis typically involves:

- Step 1 : Formation of the azetidine ring via cyclization of propargyl amines or alkylation of azetidine precursors.

- Step 2 : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to introduce the 4-cyclopropyl-1H-1,2,3-triazole moiety.

- Step 3 : Coupling the azetidine-triazole intermediate with 5-methylpyrazine-2-carbonyl chloride under anhydrous conditions.

Q. Optimization Strategies :

- Use refluxing ethanol (80–90°C) for CuAAC to achieve >85% yield .

- Employ Pd-catalyzed cross-coupling for regioselective triazole formation .

- Monitor reaction progress via HPLC to isolate intermediates and minimize side products .

Q. How is the molecular structure of this compound validated, and what analytical techniques are essential for characterization?

Key techniques include:

- Nuclear Magnetic Resonance (NMR) :

- ¹H/¹³C NMR confirms substituent positions (e.g., cyclopropyl protons at δ 0.5–1.2 ppm, pyrazine protons at δ 8.5–9.0 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ at m/z 341.1523) .

- X-ray Crystallography : Resolves stereochemistry of the azetidine ring and triazole orientation .

Q. What are the critical physicochemical properties influencing this compound’s reactivity and stability?

- Lipophilicity : LogP ≈ 2.1 (predicted), driven by the cyclopropyl and methylpyrazine groups .

- pH Stability : Degrades <5% in phosphate buffer (pH 7.4) over 24 hours but hydrolyzes rapidly under acidic conditions (pH <3) .

- Thermal Stability : Decomposes at >200°C, requiring storage at –20°C in inert atmospheres .

Advanced Research Questions

Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved for this compound?

Case Example : If in vitro assays show potent enzyme inhibition (IC₅₀ = 50 nM) but in vivo efficacy is weak:

- Hypothesis 1 : Poor pharmacokinetics (e.g., rapid metabolism).

- Method : Perform microsomal stability assays (e.g., liver microsomes + NADPH) to identify metabolic hotspots .

- Hypothesis 2 : Off-target binding.

- Method : Use proteome-wide affinity profiling (e.g., CETSA or thermal shift assays) .

- Resolution : Modify the pyrazine ring with electron-withdrawing groups (e.g., –CF₃) to enhance metabolic stability .

Q. What strategies mitigate regioselectivity challenges during triazole synthesis?

- Catalyst Selection : Use Ru-based catalysts for 1,4-disubstituted triazoles vs. Cu for 1,5-regioselectivity .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) favor 1,4-triazole formation, while toluene favors 1,5 .

- Substituent Effects : Bulky groups on azides (e.g., cyclopropyl) direct regioselectivity via steric hindrance .

Q. How do solvent polarity and temperature affect the compound’s conformational dynamics?

- Dynamic NMR Studies : Reveal restricted rotation of the azetidine ring in DMSO-d₆ at 25°C (ΔG‡ ≈ 12 kcal/mol) .

- Solvent Polarity : Polar solvents stabilize the cis-conformation of the triazole-azetidine linkage, impacting binding to hydrophobic targets .

- Temperature : At >60°C, entropy-driven conformational flipping reduces target affinity by 40% .

Q. What computational methods predict the compound’s binding modes to biological targets?

- Molecular Docking : Use AutoDock Vina with crystal structures of target proteins (e.g., kinases) to prioritize binding poses .

- MD Simulations : Run 100-ns simulations in explicit solvent to assess stability of ligand-protein complexes .

- Free Energy Perturbation (FEP) : Quantify ΔΔG for substituent modifications (e.g., cyclopropyl vs. methyl) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.